2,4,5-Trifluorobenzophenone CAS number and chemical properties
2,4,5-Trifluorobenzophenone CAS number and chemical properties
[1][2][3][4]
Executive Summary
2,4,5-Trifluorobenzophenone (C₁₃H₇F₃O) is a specialized organofluorine intermediate critical to the synthesis of fluoroquinolone antibiotics and high-performance poly(aryl ether ketones) (PAEKs).[1][2] Distinguished by its highly specific substitution pattern, the molecule features an electron-deficient 2,4,5-trifluorophenyl ring that exhibits unique regioselectivity in nucleophilic aromatic substitution (
Chemical Identity & Physical Properties[1][4][5]
The physicochemical profile of 2,4,5-trifluorobenzophenone is defined by the electron-withdrawing nature of the carbonyl bridge and the three fluorine atoms, which collectively activate the aromatic ring toward nucleophilic attack while imparting thermal stability.
Nomenclature and Identification
| Property | Detail |
| Systematic Name | (2,4,5-Trifluorophenyl)(phenyl)methanone |
| Molecular Formula | C₁₃H₇F₃O |
| Molecular Weight | 236.19 g/mol |
| CAS Number | Not widely listed in public catalogs; often synthesized in-situ or custom ordered.[1][2] |
| SMILES | O=C(C1=CC=CC=C1)C2=CC(F)=C(F)C=C2F |
Physical Characteristics
| Property | Value (Experimental/Predicted) |
| Physical State | Solid or low-melting crystalline solid |
| Melting Point | Approx. 45–60 °C (Predicted based on analogs) |
| Solubility | Soluble in dichloromethane, diethyl ether, toluene; insoluble in water.[1][2] |
| Reactivity Hazard | Stable under ambient conditions; incompatible with strong reducing agents and strong bases.[1][2] |
Synthetic Routes & Process Chemistry
The industrial preparation of 2,4,5-trifluorobenzophenone relies on Friedel-Crafts acylation.[1][2] This method is preferred for its atom economy and the availability of precursors.[2]
Protocol: Friedel-Crafts Acylation
Reaction: Benzoylation of 1,2,4-trifluorobenzene.[1][2]
Reagents:
Mechanism & Causality: The reaction proceeds via the formation of an acylium ion complex with AlCl₃. The 1,2,4-trifluorobenzene ring directs the incoming electrophile to the 5-position (relative to the fluorines, which corresponds to the 1-position in the product numbering) due to the directing effects of the fluorine atoms.[1] The steric hindrance at the position between two fluorines (C3 of the starting material) prevents substitution there, while the position para to the C1-fluorine is activated.
Step-by-Step Methodology:
-
Catalyst Activation: In a dry reactor purged with nitrogen, suspend anhydrous AlCl₃ in DCM at 0 °C.
-
Acylium Formation: Add benzoyl chloride dropwise over 30 minutes, maintaining temperature < 5 °C. Stir for 15 minutes to generate the electrophilic acylium species.
-
Addition: Add 1,2,4-trifluorobenzene slowly. The reaction is exothermic; control cooling to prevent runaway.[2]
-
Reaction: Allow the mixture to warm to room temperature and reflux (40 °C) for 4–6 hours. Monitor consumption of benzoyl chloride by HPLC.
-
Quench: Pour the reaction mixture slowly onto crushed ice/HCl to hydrolyze the aluminum complex.
-
Workup: Separate the organic layer, wash with brine and NaHCO₃, dry over MgSO₄, and concentrate.
-
Purification: Recrystallize from ethanol or hexane to yield the product.
Visualization: Synthesis Pathway[4]
Caption: Friedel-Crafts acylation pathway showing electrophile generation and electrophilic aromatic substitution.
Reactivity Profile: Nucleophilic Aromatic Substitution ( )
The core utility of 2,4,5-trifluorobenzophenone lies in its predictable regioselectivity during
Regioselectivity Logic[5]
-
C4-Fluorine (Para): Located para to the carbonyl EWG.[1][2] This position is highly activated due to resonance stabilization of the Meisenheimer complex (negative charge delocalized onto the carbonyl oxygen).
-
C2-Fluorine (Ortho): Located ortho to the carbonyl.[1][2] Also activated, but sterically hindered by the bulky benzoyl group and the adjacent phenyl ring.
-
C5-Fluorine (Meta): Located meta to the carbonyl.[1][2] Not activated by resonance; least reactive.[2]
Visualization: Reactivity Map
Caption: Regioselectivity map illustrating the kinetic preference for para-substitution (C4) over ortho (C2) and meta (C5) positions.
Applications in Drug Discovery & Materials
Pharmaceutical Intermediates
2,4,5-Trifluorobenzophenone serves as a precursor to 2,4,5-trifluorobenzoic acid via Baeyer-Villiger oxidation or haloform-type degradation.[1][2] The acid is a key building block for:
-
Fluoroquinolones: Antibiotics requiring a trifluorophenyl core.[2]
-
Enzyme Inhibitors: The lipophilic, electron-deficient ring improves metabolic stability and binding affinity in active sites.[2]
Polymer Chemistry (PAEKs)
In materials science, the molecule acts as a monomer for Poly(aryl ether ketones).[2]
-
Mechanism: Bis-nucleophiles (e.g., hydroquinone) displace the activated fluorines (typically at C4 positions of two monomer units) to form ether linkages.[2]
-
Property Enhancement: The remaining fluorine atoms on the polymer backbone increase hydrophobicity and modify the dielectric constant, useful for electronic applications.
Handling & Safety (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2][5][6] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][5][6][7][8] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][5][7] |
Precautions:
-
Engineering Controls: Use only in a chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[2]
-
Spill Response: Absorb with inert material (sand/vermiculite).[2] Do not flush to sewer.[2]
-
Storage: Keep container tightly closed in a cool, dry place. Store away from oxidizers.[2]
References
-
European Patent Office. (1994).[2] Asymmetric, halogenated benzophenones and process for their preparation (EP0600318A1).[2] Google Patents.[2] Link
-
Canadian Intellectual Property Office. (1994).[2] Process for the preparation of halogenated benzoic acids (CA2110085A1).[2] Google Patents.[2] Link
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for 2,4,5-Trifluorobenzonitrile (Analogous Reactivity).[1][2] PubChem.[2][9] Link
-
Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 4,4'-Difluorobenzophenone (Analog).[1][2] Merck KGaA.[2] Link
Sources
- 1. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]
- 2. 2,4'-Difluorobenzophenone | C13H8F2O | CID 67651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0600318A1 - Asymmetric, halogenated benzophenones and process for their preparation - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. GSRS [gsrs.ncats.nih.gov]
